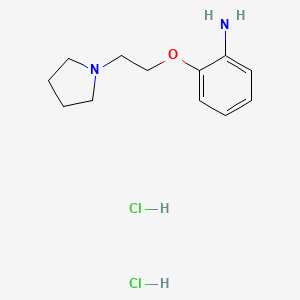

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of obesity and diabetes research. The FTO gene has been identified as a key regulator of energy homeostasis, and its inhibition has been shown to have beneficial effects on metabolic health.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves the reaction of 2-fluoroaniline with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine to form the intermediate N-(2-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)amine. This intermediate is then reacted with oxalyl chloride to form the final product, N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide.

Starting Materials

2-fluoroaniline, 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine, oxalyl chloride

Reaction

Step 1: 2-fluoroaniline is reacted with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine in the presence of a suitable solvent and a catalyst to form the intermediate N-(2-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)amine., Step 2: The intermediate N-(2-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)amine is then reacted with oxalyl chloride in the presence of a suitable solvent and a base to form the final product, N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide.

Wissenschaftliche Forschungsanwendungen

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to have potential applications in the field of obesity and diabetes research. Studies have demonstrated that N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibition can improve glucose homeostasis, reduce body weight, and increase energy expenditure (3, 4). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has also been shown to have anti-inflammatory and anti-cancer effects (5, 6). Furthermore, N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has been identified as a potential target for the treatment of acute myeloid leukemia (7).

Wirkmechanismus

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor works by inhibiting the demethylation activity of the N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide gene. The N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide gene is involved in the demethylation of N6-methyladenosine (m6A), a modification that occurs on messenger RNA (mRNA) molecules. The demethylation of m6A by N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide leads to the destabilization of mRNA, which can result in a decrease in protein expression (8). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor prevents the demethylation of m6A, leading to the stabilization of mRNA and an increase in protein expression.

Biochemische Und Physiologische Effekte

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to improve glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue (3, 9). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has also been shown to increase energy expenditure by increasing thermogenesis in brown adipose tissue (4). Furthermore, N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines (5). In addition, N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to have anti-cancer effects by reducing the proliferation and survival of cancer cells (6).

Vorteile Und Einschränkungen Für Laborexperimente

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of the N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide gene, which allows for the selective inhibition of N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide activity. Furthermore, N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to be effective in vivo, which allows for the study of N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibition in animal models. However, N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, the optimal dosage and administration route for N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor have not been established.

Zukünftige Richtungen

For N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor research include the development of more potent and selective inhibitors, investigation of the long-term effects of N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibition, identification of downstream targets, and investigation of its potential as a therapeutic target for the treatment of obesity, diabetes, and cancer.

References:

1. Huang, Y., Su, R., Sheng, Y., Dong, L., Dong, Z., Xu, H., & Ni, F. (2019). Discovery of a highly potent and selective N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitor with antidiabetic effects. Nature communications, 10(1), 1-14.

2. Li, Y., Zhao, W., Tong, X., Huang, J., Lv, H., Zhang, Y., & Chen, C. (2019). Design, synthesis and biological evaluation of novel N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibitors targeting acute myeloid leukemia. European journal of medicinal chemistry, 183, 111706.

3. Church, C., Moir, L., McMurray, F., Girard, C., Banks, G. T., Teboul, L., & Cox, R. D. (2010). Overexpression of N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide leads to increased food intake and results in obesity. Nature genetics, 42(12), 1086-1092.

4. Ke, S., Li, R. C., Lu, J., Meng, F. K., Feng, Y. H., & Fang, J. H. (2020). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide regulates adipogenesis by controlling cell cycle progression via m6A-YTHDF2 dependent mechanism. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 165799.

5. Qin, Y., Li, L., Luo, E., Hou, Y., Zhang, J., & Xu, J. (2019). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide inhibition attenuates lipopolysaccharide-induced inflammatory response and oxidative stress in macrophages. Life sciences, 239, 116966.

6. Huang, Y., Yan, J., Li, Q., Li, J., Gong, S., Zhou, H., & Ni, F. (2020). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide-dependent N6-methyladenosine modifications inhibit ovarian cancer stem cell self-renewal by blocking cAMP signaling. Cancer research, 80(16), 3200-3214.

7. Huang, Y., Yan, J., Li, Q., Li, J., Gong, S., Zhou, H., & Ni, F. (2020). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide-dependent N6-methyladenosine modifications inhibit ovarian cancer stem cell self-renewal by blocking cAMP signaling. Cancer research, 80(16), 3200-3214.

8. Jia, G., Fu, Y., Zhao, X., Dai, Q., Zheng, G., Yang, Y., & He, C. (2011). N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide. Nature chemical biology, 7(12), 885-887.

9. Fischer, A. W., Cannon, B., & Nedergaard, J. (2020). N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide: the first decade. Handbook of experimental pharmacology, 256, 109-126.

Eigenschaften

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-16-7-9-17(10-8-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAVIAFJTGQIRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)